molecular formula C64H119N27O19S B10825684 AMARA peptide acetate

AMARA peptide acetate

Cat. No.: B10825684
M. Wt: 1602.9 g/mol
InChI Key: JJRZMKJUCFIDJN-ARTDHNELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMARA peptide acetate involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process typically includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids.

    Cleavage: Cleavage of the peptide from the resin.

    Purification: Purification of the peptide using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptides suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

AMARA peptide acetate undergoes various chemical reactions, including:

    Phosphorylation: Catalyzed by protein kinases such as adenosine monophosphate-activated protein kinase.

    Hydrolysis: Breakdown of the peptide bond in the presence of water and enzymes.

Common Reagents and Conditions

    Phosphorylation: Requires adenosine triphosphate and specific protein kinases.

    Hydrolysis: Involves water and proteolytic enzymes.

Major Products

    Phosphorylated Peptide: Resulting from phosphorylation.

    Amino Acids and Peptide Fragments: Resulting from hydrolysis.

Scientific Research Applications

AMARA peptide acetate is extensively used in scientific research, including:

    Chemistry: Studying enzyme kinetics and substrate specificity.

    Biology: Investigating cellular signaling pathways and protein interactions.

    Medicine: Exploring potential therapeutic targets and drug development.

    Industry: Developing diagnostic assays and biochemical reagents

Mechanism of Action

AMARA peptide acetate functions as a substrate for protein kinases, particularly adenosine monophosphate-activated protein kinase. The peptide contains a specific phosphorylation site that is recognized and phosphorylated by the kinase. This phosphorylation event is crucial for regulating various cellular processes, including energy metabolism and stress response .

Comparison with Similar Compounds

Similar Compounds

    SAMARA peptide: Another substrate for adenosine monophosphate-activated protein kinase with a slightly different amino acid sequence.

    LKB1 peptide: A substrate for liver kinase B1, involved in similar phosphorylation processes.

Uniqueness

AMARA peptide acetate is unique due to its specific amino acid sequence, which makes it an ideal substrate for studying adenosine monophosphate-activated protein kinase activity. Its high purity and stability also contribute to its widespread use in research .

Properties

Molecular Formula

C64H119N27O19S

Molecular Weight

1602.9 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C62H115N27O17S.C2H4O2/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63;1-2(3)4/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1

InChI Key

JJRZMKJUCFIDJN-ARTDHNELSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.